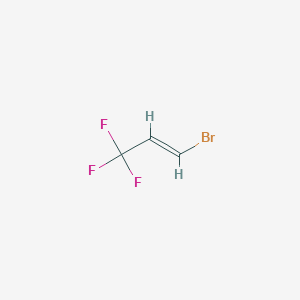

1-Bromo-3,3,3-trifluoroprop-1-ene

Beschreibung

Significance and Research Context of Halogenated Trifluoromethylated Alkenes

Halogenated trifluoromethylated alkenes are a class of organic compounds of significant interest in various scientific and industrial fields. The presence of both a halogen and a trifluoromethyl group (CF3) on an alkene backbone imparts unique chemical and physical properties to the molecule. rsc.orgnih.gov The incorporation of the trifluoromethyl group is particularly valued in drug discovery, as it can enhance a molecule's lipophilicity, bioavailability, and binding affinity to proteins. nih.gov This often improves the metabolic stability of pharmaceuticals. nih.gov

The dual functionality of these compounds makes them highly valuable synthetic intermediates. rsc.org The carbon-carbon double bond can undergo various addition reactions, while the halogen atom can be replaced through nucleophilic substitution or participate in cross-coupling reactions, providing a gateway to a diverse array of more complex molecules. nih.gov The study of these compounds is a key area of research in organofluorine chemistry, a field that focuses on the synthesis and properties of carbon-fluorine containing compounds. nih.gov The development of efficient methods to introduce both a trifluoromethyl group and a halogen atom across a double bond is considered an atom-economical and step-economical strategy in modern organic synthesis. nih.gov

Historical Perspectives and Evolution of Synthetic Strategies for Fluorinated Propene Derivatives

The journey of organofluorine chemistry began long before its industrial applications became widespread. Early work in the 19th century by chemists like Henri Moissan, who first isolated elemental fluorine in 1886, set the stage for future developments. nih.govalfa-chemistry.com However, the extreme reactivity of fluorine made its use in synthesis incredibly challenging, often resulting in uncontrolled reactions and even explosions. nih.gov

The 20th century saw significant progress. The development of the Schiemann reaction and the Gottlieb method for nucleophilic halogen exchange using potassium fluoride (B91410) opened pathways for the synthesis of fluoroaromatic compounds. nih.gov A major breakthrough in the production of fluorinated aliphatic compounds came with the expansion of the mechanical refrigeration industry in the 1930s. This spurred the development of safer and more controlled fluorination methods.

The synthesis of fluorinated propene derivatives has evolved considerably. Early strategies often involved harsh reaction conditions. Modern methods for producing compounds like 1-bromo-3,3,3-trifluoroprop-1-ene are more refined. One prominent strategy involves the reaction of 3,3,3-trifluoropropyne (B1345459) with hydrogen bromide, which can be catalyzed to produce the desired product. google.comgoogle.com This method allows for the synthesis of both the cis (Z) and anti (E) isomers of 1-bromo-3,3,3-trifluoropropene. google.com Another approach involves the dehydrohalogenation of 1,2-dibromo-3,3,3-trifluoropropane. The continuous refinement of these synthetic routes is crucial for making these valuable chemical building blocks more accessible for research and industrial applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C3H2BrF3 | epa.gov |

| Molecular Weight | 174.95 g/mol | epa.govsigmaaldrich.com |

| CAS Number | 460-33-3 (unspecified stereochemistry) | epa.gov |

| (E)-isomer CAS | 149597-47-7 | chemicalbook.comazurewebsites.net |

| Boiling Point | 29-30 °C | sigmaaldrich.com |

| Density | 1.728±0.06 g/cm3 |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,1,3,3-tetramethylguanidine |

| 1,2,3-triazoles |

| 1,2-dibromo-3,3,3-trifluoropropane |

| This compound |

| 2-bromo-3,3,3-trifluoropropene |

| 3,3,3-trifluoro-1-nitropropene |

| 3,3,3-trifluoropropyne |

| Benzene |

| Bromine |

| Carbon |

| Chlorine |

| Chloroform |

| Dimsyl potassium |

| Dimethyl sulfate |

| Ethanol |

| Fluorine |

| Fluoroform (Trifluoromethane) |

| Halothane |

| Hexafluoropropylene |

| Hydrogen |

| Hydrogen bromide |

| Isoflurane |

| Methyl fluoride |

| Phenyl azide (B81097) |

| Potassium fluoride |

| Potassium t-butoxide |

| Quinuclidine |

| Sulfuric acid |

| Tetrafluoroethylene |

| Toluene |

| Trichlorofluoromethane |

Contemporary Approaches to the Synthesis of this compound and its Isomers

Modern synthetic strategies focus on efficiency, selectivity, and cost-effectiveness to produce this compound and its isomers. These approaches range from direct additions to fluorinated precursors to the application of advanced reactor technologies.

Rational Design of Cost-Effective Synthetic Routes

A key objective in industrial chemistry is the development of economical and scalable synthetic pathways. For this compound, a particularly cost-effective method involves the direct reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr). google.com This method is advantageous as it circumvents more expensive and less atom-economical routes, such as those requiring the bromination of 3,3,3-trifluoropropene (B1201522) followed by a separate dehydrobromination step. google.com The direct addition can be performed with or without a catalyst and at temperatures of at least 50°C to generate the desired product, which includes both the cis and trans isomers. google.com

| Parameter | Cost-Effective Route | Traditional Route |

| Starting Materials | 3,3,3-Trifluoropropyne, Hydrogen Bromide | 3,3,3-Trifluoropropene, Bromine |

| Key Steps | Single-step addition | Two steps: Bromination, Dehydrohalogenation |

| Economic Viability | More suitable for large-scale operation | Very expensive |

Regioselective and Stereoselective Hydrogen Halide Additions to Fluorinated Alkynes

The addition of hydrogen halides, such as HBr, to unsymmetrical alkynes like 3,3,3-trifluoropropyne is a critical step where regioselectivity and stereoselectivity must be controlled. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the outcome of this electrophilic addition.

The reaction of 3,3,3-trifluoropropyne with HBr can yield three possible isomers: (E)-1-bromo-3,3,3-trifluoroprop-1-ene, (Z)-1-bromo-3,3,3-trifluoroprop-1-ene, and 2-bromo-3,3,3-trifluoroprop-1-ene (B72328). google.com In electrophilic additions to alkynes, the regioselectivity is often governed by the stability of the intermediate carbocation (Markovnikov's rule). libretexts.orgmasterorganicchemistry.com The trifluoromethyl group is strongly deactivating, making the formation of a carbocation on the adjacent carbon (C2) unfavorable. This directs the electrophile (H⁺) to the C2 carbon and the nucleophile (Br⁻) to the terminal carbon (C1), leading to the formation of this compound isomers. chemistrysteps.com In cases where a radical mechanism is initiated, for instance by the presence of peroxides, the regioselectivity can be reversed (anti-Markovnikov addition), where the bromine radical adds first to form the more stable radical intermediate. chemistrysteps.comchemistrysteps.com

The synthesis can be designed to favor the formation of the thermodynamically more stable (E)-isomer (trans) or the (Z)-isomer (cis). google.com The reaction conditions, including temperature, solvent, and the presence of catalysts, can be tuned to influence the stereochemical outcome. google.com

Controlled Halogenation and Dehydrohalogenation Sequences

An alternative, albeit often less direct, route to this compound involves a two-step sequence of halogenation followed by dehydrohalogenation. wikipedia.org This method typically starts with a more saturated precursor.

For instance, the synthesis can begin with the bromination of 3,3,3-trifluoropropene across the double bond to yield 1,2-dibromo-3,3,3-trifluoropropane. This intermediate is then subjected to a dehydrohalogenation reaction, where a base is used to eliminate one equivalent of HBr. google.com This elimination reaction re-forms a double bond, yielding the target this compound. The choice of base and reaction conditions is crucial to control the regioselectivity of the elimination and to avoid the formation of unwanted byproducts. While synthetically viable, this multi-step process is generally more expensive and less atom-economical for large-scale production compared to direct addition methods. google.com

Application of Continuous Flow and Microreactor Technologies in Halogenation

The use of elemental halogens and hydrogen halides in synthesis presents significant safety and handling challenges due to their high reactivity, toxicity, and corrosiveness. youtube.com Continuous flow chemistry and microreactor technologies offer a robust solution to these problems. youtube.comrsc.org

Diverse Chemical Reactivity and Mechanistic Investigations

The presence of the bromine atom and the trifluoromethyl group imparts unique reactivity to this compound, making it a versatile intermediate in organic synthesis.

Nucleophilic Reactions and Organometallic Intermediates

The carbon-bromine bond in this compound is susceptible to attack by nucleophiles, leading to substitution reactions. wikipedia.orglibretexts.org The bromine atom acts as a good leaving group, allowing for its replacement by a variety of nucleophiles. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds.

Furthermore, this compound can serve as a precursor for the formation of highly reactive organometallic intermediates. For example, reaction with metals like magnesium can form a Grignard reagent. sigmaaldrich.com These organomagnesium compounds are potent nucleophiles and strong bases, widely used in organic synthesis to form new C-C bonds by reacting with electrophiles like aldehydes, ketones, and esters. sigmaaldrich.com Similarly, treatment with organolithium reagents can lead to lithium-halogen exchange, generating a vinyllithium (B1195746) species. These organometallic intermediates open up a vast array of subsequent chemical transformations, significantly expanding the synthetic utility of the parent bromoalkene. For instance, a related compound, 3-bromo-3,3-difluoropropene, undergoes palladium-catalyzed nucleophilic substitution with soft nucleophiles, indicating the potential for similar reactivity with its trifluoro-analog. pharm.or.jp

Eigenschaften

IUPAC Name |

(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHWZVROHBBAM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075248 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-33-3, 149597-47-7 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Bromo 3,3,3 Trifluoroprop 1 Ene

Strategic Derivatization for Complex Molecular Architectures

This compound serves as a valuable precursor for the synthesis of more complex molecules. One of its key applications is in the synthesis of 3,3,3-trifluoropropyne (B1345459) through dehydrobromination. This transformation opens up pathways to a variety of trifluoromethylated compounds.

While it is established as a useful intermediate, a broad survey of the literature did not yield numerous distinct examples of its strategic derivatization into a wide array of complex molecular architectures beyond its use as a precursor to the corresponding alkyne. Its utility in preparing [18F]-labeled compounds for positron emission tomography (PET) studies has been explored, where the bromo-compound can be converted to a more easily separable derivative after fluorination. tau.ac.il

Synthesis of Fluorinated Allylic Alcohols and Amines

The synthesis of fluorinated allylic alcohols and amines represents a significant area of research, as these motifs are present in numerous biologically active compounds. While various methods exist for the synthesis of allylic alcohols and amines, the introduction of fluorine can be challenging. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed allylic C-H amination reactions have been developed to create syn-1,3-amino alcohol structures. nih.gov These reactions benefit from the use of electron-deficient N-nosyl carbamate (B1207046) nucleophiles, which facilitate the functionalization process under mild conditions. nih.gov

The synthesis of α-CF3 and α-CF2H amines can be achieved through the aminofluorination of gem-difluoroalkenes and mono-fluoroalkenes, respectively. rsc.org This method utilizes Selectfluor as an electrophilic fluorine source and acetonitrile (B52724) as a nitrogen source, proceeding through a single-electron oxidation/fluorine-abstraction/Ritter-type amination pathway. rsc.org This protocol is effective for a wide array of fluorinated amines, including those with quaternary carbon centers. rsc.org

Construction of Trifluoromethyl-containing Vinyl Ketones and Ring-fused Cyclopentenones

Trifluoromethyl-containing vinyl ketones are valuable intermediates in organic synthesis. A novel method for converting vinyl triflates into α-trifluoromethylated ketones has been developed that does not require an external trifluoromethyl source. nih.gov This process involves the migration of the trifluoromethyl group from the triflate to the α-position of the ketone via a radical mechanism. nih.gov The reaction is initiated by the addition of a trifluoromethyl radical to the vinyl triflate, followed by the fragmentation of the trifluoromethanesulfonyl radical. nih.gov This approach also allows for the transfer of other perfluoroalkyl groups from vinyl perfluoroalkanesulfonates. nih.gov

Furthermore, the synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides can be achieved by reacting TBS-protected or NH-sulfonimidamides with β-alkoxyvinyl trifluoromethyl ketones under mechanochemical, solvent-free conditions. rsc.org C4-functionalized products can be obtained by using cyclic enones and subsequent bromination of the initially formed heterocycles. rsc.org

Preparation of Fluoro-containing Heterocycles through Alkene/Alkyne Functionalization

Fluoro-containing heterocycles are of significant interest due to their wide applications in various scientific fields. rsc.orgresearchgate.net The development of efficient synthetic methods for these skeletons is a rapidly growing area of research. rsc.org One strategy involves the fluorination and fluoroalkylation of alkenes and alkynes. rsc.orgresearchgate.net

For instance, a metal-free synthesis of difluoromethylated allenes has been developed through the difluoroamination of 1,3-enynes using N-fluorobenzenesulfonimide (NFSI) as the reactant. nih.gov This reaction proceeds via a two-step pathway involving an unusual dibenzenesulfonimide-assisted fluorination/fluoroamination. nih.gov This method represents a rare example of trifunctionalization of 1,3-enynes. nih.gov

The synthesis of fluorinated heterocycles often involves the strategic incorporation of fluorine atoms to modulate the electronic, lipophilic, and steric properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. ekb.eg

Development of Trifluoromethylated Phosphonates and Phosphine Oxides

A synthetic route to the stable fluorinated carbene reagent, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, has been established. nih.gov This reagent, which contains both a trifluoromethyl and a difluoromethyl group, has been successfully used in copper(I)-catalyzed cyclopropanation reactions with various alkenes under mild conditions. nih.gov This method provides a straightforward way to synthesize new cyclopropanes containing these fluorinated phosphonate (B1237965) groups in good to excellent yields. nih.gov

Stereoselective Synthesis of Chiral 2,6-Dideoxy-6,6,6-trifluoro Sugars

Deoxy sugars are crucial components of many natural products, and their composition can significantly impact biological activity. nih.gov The synthesis of chiral 2,6-dideoxy-6,6,6-trifluoro sugars has been achieved through a novel one-pot reaction starting from 2-bromo-3,3,3-trifluoropropene. rsc.org This process is followed by enzymatic esterification for optical resolution, allowing for the synthesis of all stereoisomers from a single optically pure trifluoromethyl-containing propargylic alcohol. rsc.org

Cyclopropanation Reactions to Form Trifluoromethyl Cyclopropanes

Trifluoromethyl-substituted cyclopropanes are valuable motifs in medicinal chemistry. researchgate.net Transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyldiazoalkanes is a common method for their construction. nih.gov An efficient synthesis of various trifluoromethyl-substituted cyclopropanes from dienes and enynes has been reported using an inexpensive inorganic base, potassium phosphate. researchgate.net This method demonstrates high yields and broad substrate scope. researchgate.net

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Studies on Reaction Mechanisms and Kinetics

Quantum chemical studies have been instrumental in understanding the atmospheric degradation of 1-bromo-3,3,3-trifluoroprop-1-ene, particularly its reaction with hydroxyl (OH) radicals. These studies provide a detailed picture of the reaction pathways and their relative importance.

The potential energy surfaces (PES) for the reaction of this compound (also denoted as BTP) with OH radicals have been investigated using high-level computational methods. nih.gov Specifically, the calculations have been performed at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level of theory. nih.gov This approach combines the accuracy of the coupled-cluster with single, double, and perturbative triple excitations (CCSD) method for energy calculations with the efficiency of the B3LYP density functional for geometry optimizations. nih.gov Through these calculations, all possible stationary points and first-order saddle points along the reaction paths were located and verified by vibrational analysis. nih.gov

The investigation revealed six distinct reaction pathways for the interaction of this compound with OH radicals. nih.gov These pathways include both addition of the OH radical to the carbon-carbon double bond and abstraction of a hydrogen atom. nih.gov The comprehensive mapping of the PES allows for a detailed discussion of the possible reaction mechanisms. nih.gov

A crucial aspect of quantum chemical studies is the determination of the geometries of reactants, transition states, and products, as well as the associated reaction enthalpies and energy barriers. For the reaction of this compound with OH radicals, these parameters have been meticulously calculated. nih.gov

The study found that the OH addition channels and the H atom abstraction channels associated with the carbon-carbon double bond are the most favorable reaction pathways. nih.gov In contrast, the product channels leading to CF3CHCH + BrOH and COHF2CHCBrH + F were found to be negligible. nih.gov The calculated energy barriers provide a quantitative measure of the likelihood of each reaction channel occurring.

| Reaction Pathway | Energy Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| OH addition to C1 | Data Not Available | Data Not Available |

| OH addition to C2 | Data Not Available | Data Not Available |

| H abstraction from C1 | Data Not Available | Data Not Available |

| H abstraction from C2 | Data Not Available | Data Not Available |

Based on the calculated potential energy surface, the rate constants for the reaction of this compound with OH radicals were predicted over a wide temperature range of 290-3,000 K. nih.gov This was achieved using Canonical Transition-State Theory (CTST) with a Wigner tunneling correction, without any artificial adjustments. nih.gov

The computed rate constants for the elementary channels can be accurately represented by the three-parameter Arrhenius expression. nih.gov This allows for the practical application of the calculated data in atmospheric modeling. The theoretical predictions indicate that the OH addition and H-abstraction channels at the double bond are the dominant reaction pathways. nih.gov

Density Functional Theory (DFT) Applications in Selectivity Prediction and Reaction Modeling

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. In the study of this compound, DFT, specifically the B3LYP functional with the 6-311++G(d,p) basis set, was employed for the crucial task of geometry optimization of the reactants, transition states, and products. nih.gov

Molecular Dynamics Simulations for Understanding Reactivity Profiles

Advanced Applications in Chemical Research and Development

Contributions to Medicinal Chemistry Research

The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in modern drug discovery. nih.gov 1-Bromo-3,3,3-trifluoroprop-1-ene serves as a key building block in this context, enabling the synthesis of complex molecules with potentially enhanced therapeutic properties.

This compound is a valuable reagent for the rational design of new chemical entities. It allows for the precise installation of the 3,3,3-trifluoroprop-1-enyl group onto various molecular scaffolds. This strategic incorporation is a key aspect of medicinal chemistry, where functional groups are modified to improve a compound's biological activity and pharmacokinetic profile. nih.gov The compound can be used in various reactions, including cross-coupling and nucleophilic substitution, to create novel derivatives of existing drugs or entirely new classes of bioactive molecules. Its isomer, 2-Bromo-3,3,3-trifluoro-1-propene, is recognized as an important intermediate in the pharmaceutical industry, highlighting the significance of bromotrifluoropropenes in synthesizing drug candidates. google.com

While direct synthesis of a marketed anticancer drug from this compound is not prominently documented, its role as a precursor to valuable pharmaceutical intermediates is clear. The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, including several anticancer agents like apalutamide, dutasteride, and pexidartinib. mdpi.com Reagents that can efficiently introduce this moiety or a related fluorinated group are therefore critical. For instance, the related compound 3-bromo-1,1,1-trifluoropropane (B1271859) has been explicitly used in the synthesis of anti-cancer drugs. google.com The functional groups present in this compound allow it to serve as a versatile starting material for more complex fluorinated intermediates, which are subsequently used in the multi-step synthesis of active pharmaceutical ingredients (APIs). The development of fluorinated β-lactams as potent anticancer agents targeting tubulin polymerization demonstrates the potential of incorporating novel fluorine-containing motifs into established pharmacophores to achieve high cytotoxicity against cancer cell lines. nih.gov

The incorporation of a trifluoromethyl (-CF₃) group can profoundly influence a molecule's biological and physicochemical properties, a critical consideration in drug design. nih.gov this compound serves as a carrier for this influential group. The introduction of the -CF₃ group often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can result in a longer drug half-life. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, affecting how a drug interacts with its biological target. nih.gov

| Property | Effect of -CF₃ Incorporation | Mechanism/Reason | Source |

|---|---|---|---|

| Lipophilicity | Increases | Enhances membrane permeability and can improve absorption and distribution. | nih.gov |

| Metabolic Stability | Increases | The C-F bond is very strong, making the -CF₃ group resistant to enzymatic degradation. | nih.gov |

| Binding Affinity | Can Increase | The group can participate in favorable interactions (e.g., dipole-dipole, hydrophobic) with the target protein. | nih.gov |

| Bioavailability | Often Improves | A combination of increased lipophilicity and metabolic stability can lead to better overall bioavailability. | nih.gov |

Innovations in Agrochemical Science

Similar to its role in pharmaceuticals, the trifluoromethyl group is a key component in many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov While specific examples detailing the use of this compound are not widespread in public literature, its isomer, 2-Bromo-3,3,3-trifluoroprop-1-ene (B72328), is noted as an important intermediate in the agrochemical sector. google.com This indicates the value of the bromotrifluoropropene scaffold in creating new active ingredients for crop protection. researchgate.net The synthesis of trifluoromethylpyridines, which are crucial motifs in many successful agrochemicals, often relies on trifluoromethyl-containing building blocks. nih.gov The introduction of a trifluoromethyl group can enhance the efficacy and selectivity of a pesticide, making compounds like this compound potential starting materials for the next generation of crop protection agents.

Developments in Materials Science

The application of this compound in materials science is an emerging area, with its most notable potential use being in fire suppression. Research has identified bromotrifluoropropenes as highly effective fire extinguishants. google.com These compounds are considered promising alternatives to traditional halon agents because they have favorable environmental profiles, including a low Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). google.com

Brominated flame retardants (BFRs) function by interrupting the combustion chain reaction in the gas phase. hmroyal.com The bromine atoms act as radical scavengers, neutralizing the high-energy hydrogen and hydroxide (B78521) radicals that sustain a fire. hmroyal.comlevitex.com this compound combines the fire-suppressing action of bromine with the stability conferred by the trifluoromethyl group, making it a potentially high-efficiency fire-fighting medium. google.comalbemarle.comwikipedia.orgbsef.com

Environmental and Atmospheric Chemistry Research Implications

The environmental impact of halogenated compounds is a critical aspect of their evaluation for widespread use, particularly concerning their effects on the Earth's atmosphere.

Halon 1301 (Bromotrifluoromethane) was historically a highly effective fire suppressant, but its production was phased out due to its high ozone depletion potential (ODP). dcceew.gov.au The search for replacements has focused on agents that are effective, have low toxicity, and possess favorable environmental profiles. psu.edu

Research has been conducted on bromofluorinated propenes as potential fire suppressants. Studies on a compound identified as "1-bromo-3,3,3-trifluoropropene (BTP)"—an isomer of the subject compound, most frequently identified as 2-bromo-3,3,3-trifluoropropene—have shown it to have a very low extinguishing concentration. psu.edu However, its high boiling point makes it unsuitable as a direct, "drop-in" replacement for the gaseous Halon 1301. psu.edu

A promising avenue of research involves using these bromotrifluoropropenes in mixtures with inert gases like nitrogen. psu.eduresearchgate.net Research demonstrates a strong synergistic effect; the addition of a small amount of the brominated agent significantly reduces the concentration of nitrogen needed to extinguish a fire. psu.eduresearchgate.net This could lead to the development of effective fire suppression systems that require less storage volume than systems using inert gases alone. psu.edu

Interactive Table: Comparison of Fire Suppressant Properties

| Compound | Chemical Formula | Boiling Point (°C) | ODP dcceew.gov.au | GWP (100-yr) epa.gov |

| Halon 1301 | CBrF₃ | -57.8 | 10 | 7140 |

| (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | CF₃CH=CHBr | 57-58 echemi.com | Not Found | Not Found |

| 2-Bromo-3,3,3-trifluoropropene (BTP) | CF₃CBr=CH₂ | 34 fishersci.com | 0.0028 - 0.0052 illinois.edu | 0.0028 - 0.0050 illinois.edu |

The atmospheric fate of a chemical compound determines its environmental impact, including its ODP and global warming potential (GWP). For halogenated alkenes, the primary removal mechanism from the atmosphere is their reaction with hydroxyl (OH) radicals in the troposphere. wikipedia.org The presence of a carbon-carbon double bond makes these molecules significantly more reactive than their saturated alkane counterparts. wikipedia.org

Detailed atmospheric chemistry studies have been performed on the isomer 2-bromo-3,3,3-trifluoropropene (BTP) . These studies provide the best available model for understanding the likely atmospheric behavior of bromotrifluoropropenes.

Research indicates that BTP has a very short atmospheric lifetime, estimated to be between 3 and 7 days. illinois.edunoaa.gov This rapid degradation in the lower atmosphere prevents a significant amount of the substance from reaching the stratosphere, where ozone depletion primarily occurs. illinois.edu Consequently, the calculated ODP for BTP is exceptionally low, in the range of 0.0028 to 0.0052. illinois.edu Similarly, its 100-year GWP is also very low, calculated to be between 0.0028 and 0.0050, indicating a minimal contribution to climate change. illinois.edu

While specific degradation studies for this compound are not found, its similar structure suggests it would also have a short atmospheric lifetime and therefore low ODP and GWP values.

Interactive Table: Atmospheric Properties of BTP vs. Halon 1301

| Compound | Atmospheric Lifetime | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

| Halon 1301 | ~65 years epa.gov | 10 dcceew.gov.au | 7140 epa.gov |

| 2-Bromo-3,3,3-trifluoropropene (BTP) | 3-7 days illinois.edunoaa.gov | 0.0028 - 0.0052 illinois.edu | 0.0028 - 0.0050 illinois.edu |

Analytical Methodologies for Structural and Mechanistic Characterization

Advanced Spectroscopic Techniques for Elucidating Reaction Products and Intermediates

Spectroscopic methods are fundamental in determining the molecular structure of the products formed in reactions involving 1-bromo-3,3,3-trifluoroprop-1-ene. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are pivotal for this purpose.

In the synthesis of 1-bromo-3,3,3-trifluoropropene, for instance, NMR analysis is crucial for distinguishing between the cis and trans isomers of the final product. google.com A study detailing the synthesis from 3,3,3-trifluoropropyne (B1345459) and hydrogen bromide reported the use of NMR to analyze the resulting liquid product. google.com This analysis confirmed the presence of cis-1-bromo-3,3,3-trifluoropropene and trans-1-bromo-3,3,3-trifluoropropene, alongside other related compounds such as 1,2-dibromo-3,3,3-trifluoropropene (B1586827) and 2-bromo-3,3,3-trifluoropropene. google.com For more complex structural determinations of similar fluorinated and brominated compounds, advanced 2D NMR techniques like ¹H–¹H NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of atoms, which helps in definitively assigning the geometric configuration. researchgate.net

Infrared (IR) spectroscopy is another key tool used for characterization. It provides information about the functional groups present in a molecule. For the related isomer, 2-bromo-3,3,3-trifluoro-1-propene, the authenticity of the compound is confirmed via its infrared spectrum. fishersci.com This indicates that IR spectroscopy serves as a standard method for verifying the identity of such compounds by matching their spectral fingerprint to a reference.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques, particularly Gas Chromatography (GC), are indispensable for both the analysis of product mixtures and the determination of purity for this compound and its isomers.

GC is routinely used to quantify the composition of product mixtures resulting from synthesis. In one synthetic method, GC analysis of the crude product revealed a mixture containing specific percentages of the desired cis and trans isomers of 1-bromo-3,3,3-trifluoropropene, as well as unreacted starting materials and byproducts. google.com This quantitative data is vital for optimizing reaction conditions to maximize the yield of the target isomer.

Furthermore, GC is a standard method for quality control, used to specify the purity of commercial products. For example, the assay for 2-bromo-3,3,3-trifluoro-1-propene often specifies a minimum purity of 96%, as determined by GC. fishersci.com

The table below summarizes the results of a GC analysis of a product mixture from a reported synthesis. google.com

| Compound | Percentage in Mixture (%) |

| 3,3,3-Trifluoropropyne | 23.00 |

| cis-1-Bromo-3,3,3-trifluoropropene | 10.60 |

| trans-1-Bromo-3,3,3-trifluoropropene | 56.77 |

| 1,2-Dibromo-3,3,3-trifluoropropene | 1.13 |

| 2-Bromo-3,3,3-trifluoropropene | 3.24 |

| Unidentified Products | Remainder |

This table illustrates the use of Gas Chromatography to quantify the components of a reaction mixture.

Computational Predictions of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)

In modern analytical chemistry, computational methods are increasingly used alongside experimental techniques to aid in chemical identification. Predicting spectroscopic parameters like the Collision Cross Section (CCS) is particularly valuable. CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility spectrometry (IMS). nih.gov When coupled with high-resolution mass spectrometry (HRMS), IMS provides an additional dimension of separation and characterization, increasing the confidence in compound identification. nih.gov

For (E)-1-bromo-3,3,3-trifluoroprop-1-ene, predicted CCS values have been calculated for various adducts using computational tools like CCSbase. uni.lu These predictions can be used to tentatively identify the compound in complex mixtures analyzed by LC-IMS-MS/MS before confirmation with a chemical standard. The development of machine learning algorithms trained on large datasets of known CCS values has significantly improved the accuracy of these predictions. nih.gov

The predicted CCS values for different ionic adducts of (E)-1-bromo-3,3,3-trifluoroprop-1-ene are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.93648 | 126.1 |

| [M+Na]⁺ | 196.91842 | 139.0 |

| [M-H]⁻ | 172.92192 | 126.2 |

| [M+NH₄]⁺ | 191.96302 | 150.0 |

| [M+K]⁺ | 212.89236 | 128.4 |

| [M+H-H₂O]⁺ | 156.92646 | 125.7 |

| [M+HCOO]⁻ | 218.92740 | 144.1 |

| [M+CH₃COO]⁻ | 232.94305 | 175.7 |

This table shows the computationally predicted collision cross-section (CCS) values for various adducts of (E)-1-bromo-3,3,3-trifluoroprop-1-ene. Data sourced from PubChemLite. uni.lu

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Selective Transformations

The synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene often involves the addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropyne (B1345459). google.com The selectivity of this reaction, yielding the desired (E) or (Z) isomer, is a critical aspect that is being addressed through the development of novel catalytic systems. Current methods can be expensive and not always suitable for large-scale production, necessitating more efficient alternatives. google.com

Future research is focused on identifying catalysts that can achieve high yields and stereoselectivity under mild conditions. This includes exploring transition metal catalysts, such as palladium, for coupling reactions that transform the C-Br bond into new C-C or C-heteroatom bonds. researchgate.net For instance, palladium-catalyzed coupling of related trifluoromethyl-containing sulfonates with organozinc reagents has been shown to produce complex allenes, highlighting the potential for sophisticated molecular construction. researchgate.net The development of catalysts for the hydrobromination of 3,3,3-trifluoropropyne is a key area of interest, aiming to improve upon existing methods that may use catalysts like aluminum bromide (AlBr₃). google.com

Table 1: Overview of Catalytic Approaches for Related Trifluoromethyl Compounds

| Reaction Type | Catalyst/Reagent System | Transformation | Reference |

|---|---|---|---|

| Hydrobromination | Catalyst contacted with 3,3,3-trifluoropropyne and HBr | Synthesis of 1-bromo-3,3,3-trifluoropropene | google.com |

| Coupling Reaction | Palladium catalyst with organozinc reagents | Formation of trifluoromethyl-containing allenes from tosylates | researchgate.net |

| Isomerization/Hydration | Hydroxides in a biphasic system | Transformation of trifluoromethylated propargylic tosylates | researchgate.net |

Development of Green Chemistry Methodologies in Synthetic Routes

The principles of green chemistry are increasingly influential in the synthesis of fluorinated compounds. For this compound and its isomers, this involves developing routes that are more cost-effective, energy-efficient, and environmentally benign. google.com A significant driver for this research is the potential of these compounds as replacements for ozone-depleting substances like halons. researchgate.net

The isomer, 2-Bromo-3,3,3-trifluoropropene (2-BTP), is noted for its favorable environmental profile, including a very short atmospheric lifetime and negligible ozone depletion potential (ODP) and global warming potential (GWP). samaterials.comrsc.org Future research aims to ensure that synthetic pathways for this compound are equally "green." This includes optimizing reaction conditions to reduce energy consumption, using less hazardous reagents, and improving atom economy. For example, developing a process that starts from inexpensive materials and proceeds in high yield is a key objective. researchgate.net The direct hydrobromination of 3,3,3-trifluoropropyne is being explored as a more efficient alternative to older methods that involved bromination of 3,3,3-trifluoropropene (B1201522) followed by dehydrobromination. google.com

Table 2: Environmental Profile of a Related Halon Replacement

| Compound | Atmospheric Lifetime | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) | Reference |

|---|---|---|---|---|

| 2-Bromo-3,3,3-trifluoropropene (2-BTP) | 0.003 years (approx. 1 day) | ~0 | ~0 | samaterials.com |

Expansion of Biological and Material Applications through Structure-Activity Relationship Studies

While this compound is primarily recognized for its potential as a fire-extinguishing agent, the principles of structure-activity relationship (SAR) studies could unlock a wider range of applications. google.comresearchgate.net SAR studies systematically modify parts of a molecule to determine how these changes affect its biological activity or material properties. nih.govmdpi.com

In materials science, SAR could be used to optimize the fire-suppressant properties of this compound. By synthesizing and testing derivatives with different substituents, researchers could identify modifications that enhance its effectiveness, perhaps by altering its boiling point or its ability to act as a radical trap in combustion processes. researchgate.net For instance, studies on other chemical series have shown that the position and nature of halogen substituents can dramatically alter a compound's activity. nih.gov

In the biological realm, while there is limited public research on the bioactivity of this specific compound, its structural motifs are present in medicinally relevant molecules. The trifluoromethyl group is a common feature in pharmaceuticals. SAR studies could explore how derivatives of this compound interact with biological targets. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools that could guide the synthesis of new derivatives with potential therapeutic applications. mdpi.comresearchgate.net

Integration of Machine Learning and AI in Predictive Organic Synthesis

The complexity of chemical synthesis is a significant challenge that modern machine learning (ML) and artificial intelligence (AI) are beginning to address. nih.gov For a target molecule like this compound, AI can play a crucial role in designing optimal synthetic routes. youtube.com

ML models, particularly those based on transformer architectures, can be trained on vast datasets of chemical reactions to predict feasible retrosynthetic pathways. youtube.com This means an AI could suggest starting materials and reaction steps to produce this compound, potentially uncovering more efficient or novel routes that a human chemist might not consider. youtube.com Furthermore, ML algorithms can predict the properties of yet-to-be-synthesized molecules, which is highly relevant for fluorinated compounds. For example, machine learning has been successfully applied to predict carbon-fluorine bond dissociation energies in per- and polyfluoroalkyl substances (PFAS), a task that is computationally expensive using traditional methods. acs.org This predictive power could accelerate the design of new derivatives of this compound with tailored properties for specific applications, such as improved fire suppressants or novel bioactive compounds.

Comprehensive Studies on Environmental Degradation Pathways and Long-Term Impacts

A critical aspect of introducing any new chemical into widespread use is a thorough understanding of its environmental fate. For this compound, this means detailed studies of its atmospheric degradation pathways and long-term environmental impacts. The goal is to develop "tropodegradable" compounds that break down quickly in the troposphere, preventing them from reaching the stratosphere where they could deplete the ozone layer. researchgate.net

Research on the isomer 2-Bromo-3,3,3-trifluoropropene (2-BTP) provides a clear blueprint for the necessary studies. Theoretical and experimental work has shown that 2-BTP's atmospheric degradation is initiated by reaction with hydroxyl (OH) radicals. rsc.org This leads to the formation of intermediate radicals like CF₃CBrCH₂OH, which then react further with atmospheric components like oxygen (O₂) and nitrogen oxides (NOx) to form a series of degradation products. rsc.org

Future research must perform similar in-depth studies for this compound to confirm its atmospheric lifetime and identify its degradation products. This will provide a complete environmental risk assessment and ensure it is a safe and sustainable alternative to older, more harmful chemicals.

Q & A

Q. What experimental methods are used to evaluate the fire-extinguishing effectiveness of 1-bromo-3,3,3-trifluoroprop-1-ene?

The cup burner method is a standardized approach to assess fire suppression efficiency. In this method, the compound is mixed with inert gases (e.g., N₂ or CO₂), and the minimum extinguishing concentration (MEC) is determined by measuring the flame extinction point in a controlled airflow system. This method allows precise quantification of fire-retardant performance under varying gas-phase conditions .

Q. How is HF generation during thermal decomposition of this compound quantified in experimental settings?

Researchers use gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to detect and quantify hydrogen fluoride (HF) produced during combustion or pyrolysis. Controlled thermal degradation experiments in quartz reactors, coupled with real-time monitoring, provide data on HF yield as a function of temperature and pressure .

Q. What spectroscopic techniques are optimal for characterizing the structural purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying molecular structure and purity. Fluorine-specific NMR probes enhance resolution for trifluoromethyl groups, while GC-MS identifies volatile impurities .

Advanced Research Questions

Q. How do thermodynamic models (e.g., Helmholtz equations of state) apply to this compound?

Helmholtz energy equations, validated for analogous halogenated propenes (e.g., R1233zd(E)), can be adapted by incorporating bromine-specific parameters. These models require experimental data on vapor pressure, liquid density, and critical points to predict phase behavior and thermodynamic properties (e.g., enthalpy, entropy) across temperatures (165–450 K) and pressures (up to 100 MPa) .

Q. What synthetic strategies enable the preparation of 3,3,3-trifluoropropane derivatives from this compound?

Radical addition and cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for synthesizing aryl-substituted derivatives. For example, palladium-catalyzed coupling with aryl boronic acids yields compounds like 1-bromo-3,3,3-trifluoro-2-(4-biphenyl)propane, which are intermediates in materials science and pharmaceuticals .

Q. How can contradictions in HF yield data from different combustion studies be resolved?

Discrepancies often arise from variations in experimental conditions (e.g., oxygen availability, temperature gradients). Systematic meta-analysis using standardized protocols (ISO 14520) and computational fluid dynamics (CFD) simulations can isolate key variables affecting HF production. Comparative studies under identical reactor geometries and gas flow rates are recommended .

Q. What computational methods predict the environmental impact and flammability of this compound?

Group contribution methods (e.g., Joback-Reid) estimate properties like global warming potential (GWP) and ozone depletion potential (ODP). Flammability limits are derived from quantitative structure-property relationship (QSPR) models, validated against experimental cup burner MEC data .

Q. What safety protocols mitigate risks from HF exposure during large-scale synthesis or fire suppression testing?

Closed-system reactors with scrubbers (e.g., calcium hydroxide traps) neutralize HF emissions. Personal protective equipment (PPE) including HF-resistant gloves and face shields is mandatory. Continuous air monitoring with HF-specific sensors ensures workplace safety .

Methodological Notes

- Experimental Design : When using the cup burner method, calibrate gas flow rates rigorously to avoid false MEC readings due to turbulence .

- Data Validation : Cross-reference NMR/GC-MS results with computational spectral databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .

- Modeling : For thermodynamic equations, prioritize datasets covering subcooled liquid and supercritical regions to ensure extrapolation accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.